molecular formula C15H20N2O4S B2476603 N-(2-methoxy-2-(o-tolyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1797159-91-1

N-(2-methoxy-2-(o-tolyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2476603
CAS RN: 1797159-91-1
M. Wt: 324.4
InChI Key: BXFZNNQMJZNTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as MTSEA, is a sulfonamide compound that has been extensively used in scientific research. It was first synthesized in the 1990s and has since been used in various biochemical and physiological studies. MTSEA has been found to have a wide range of applications, including in the study of protein structure and function, ion channels, and membrane transporters.

Mechanism of Action

N-(2-methoxy-2-(o-tolyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide modifies cysteine residues in proteins by reacting with the thiol group to form a covalent bond. This modification can result in changes in protein structure and function, which can be used to investigate the role of specific amino acid residues in protein function.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, depending on the protein being studied. For example, this compound has been used to study the role of cysteine residues in the function of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This compound modification of specific cysteine residues in CFTR has been found to alter the channel's gating properties, providing insights into the mechanism of CFTR function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-2-(o-tolyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide in lab experiments is its specificity for cysteine residues. This allows for targeted modification of specific amino acid residues in proteins, which can provide insights into their function. However, one limitation of using this compound is that it can only modify cysteine residues, which may not be relevant for all proteins. Additionally, this compound modification can be irreversible, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of N-(2-methoxy-2-(o-tolyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide in scientific research. One area of interest is the development of new chemical probes that can modify other amino acid residues in proteins, such as lysine or histidine. Additionally, there is potential for the use of this compound in drug discovery, as it can be used to investigate the role of specific amino acid residues in drug targets. Finally, there is potential for the use of this compound in the development of new therapies for diseases such as cystic fibrosis, where targeting specific amino acid residues in CFTR may provide therapeutic benefits.

Synthesis Methods

N-(2-methoxy-2-(o-tolyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can be synthesized using a variety of methods, including the reaction of 2-(o-tolyl)ethylamine with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound can then be purified using chromatography techniques.

Scientific Research Applications

N-(2-methoxy-2-(o-tolyl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has been extensively used in scientific research as a chemical probe to study protein structure and function. It is commonly used to modify cysteine residues in proteins, which can then be used to investigate the role of these residues in protein function. This compound has also been used to study ion channels and membrane transporters, as it can modify specific amino acid residues in these proteins.

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-10-7-5-6-8-13(10)14(20-4)9-16-22(18,19)15-11(2)17-21-12(15)3/h5-8,14,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFZNNQMJZNTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=C(ON=C2C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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